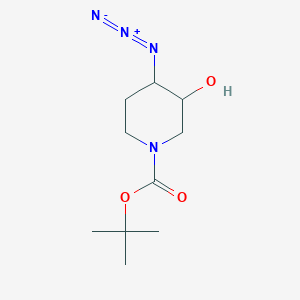
tert-Butyl 4-azido-3-hydroxypiperidine-1-carboxylate
Vue d'ensemble
Description
“tert-Butyl 4-azido-3-hydroxypiperidine-1-carboxylate” is an organic compound . It is a derivative of piperidine, a six-membered ring with one nitrogen atom . The compound has a molecular formula of C10H18N4O2 and an average mass of 226.275 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring which bears a carboxylate group . The compound has a molecular formula of C10H18N4O2 and an average mass of 226.275 Da .Applications De Recherche Scientifique
Synthesis of Substituted tert-Butyl 4-Hydroxypiperidine-1-carboxylate
The research by Boev et al. (2015) focuses on synthesizing tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives, which are crucial for creating various piperidine structures. The study showcases the synthesis of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates with high yield, highlighting the compound's significance in producing diverse piperidine derivatives.
Development of Novel Protein Tyrosine Kinase Inhibitors
Chen Xin-zhi (2011) outlines the synthesis of tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in developing the novel protein tyrosine kinase Jak3 inhibitor, CP-690550. This research Chen Xin-zhi (2011) demonstrates the compound's application in medicinal chemistry, particularly in creating targeted therapies for specific proteins.
Synthesis of Anticancer Drug Intermediates
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, discussed by Zhang et al. (2018), is vital for synthesizing small molecule anticancer drugs. This research highlights the compound's role in developing novel cancer treatments, marking its importance in the pharmaceutical industry.
Synthesis of Biologically Active Compounds
Research by Kong et al. (2016) on the synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate shows its application in creating biologically active compounds like crizotinib. This work emphasizes the compound's versatility in the synthesis of therapeutically significant molecules.
Synthesis of Chiral Compounds
The work of Scheffler et al. (2002) demonstrates the preparation of new tert-butyl (Z)- and (E)-((S)-4-hydroxy-tetrafuranylidene)carboxylates from (S)-4-chloro-3-hydroxybutyrate and AcOtBu-LDA enolate. This highlights the compound's role in synthesizing chiral compounds, which are crucial in medicinal chemistry for creating drugs with specific properties.
Mild and Efficient Synthesis of Protected Amines
Lebel and Leogane (2005) describe a method for synthesizing tert-butyl carbamate from a carboxylic acid, di-tert-butyl dicarbonate, and sodium azide. Their work Lebel and Leogane (2005) shows the compound's utility in creating protected amines, which are essential intermediates in organic synthesis.
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 4-azido-3-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O3/c1-10(2,3)17-9(16)14-5-4-7(12-13-11)8(15)6-14/h7-8,15H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCGXBAKIMNIDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cycloheptyl-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2903833.png)
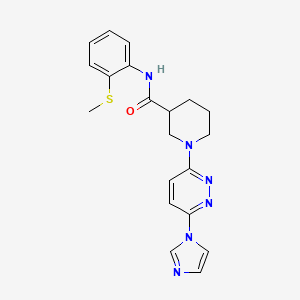
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide](/img/structure/B2903835.png)

![Ethyl 2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B2903841.png)
![Methyl [(2,6-difluorophenyl)sulfonyl]acetate](/img/structure/B2903842.png)
![(1S,7R)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-4-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B2903843.png)
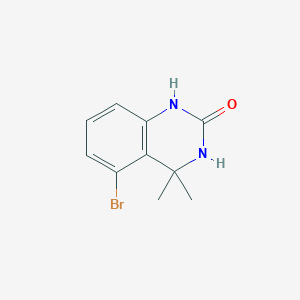
![N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-ynamide](/img/structure/B2903846.png)
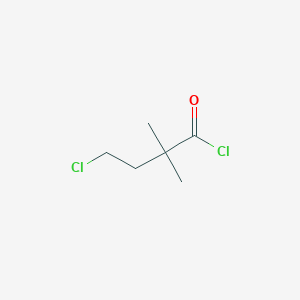
![Methyl 2-[2-[2-(2,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2903851.png)
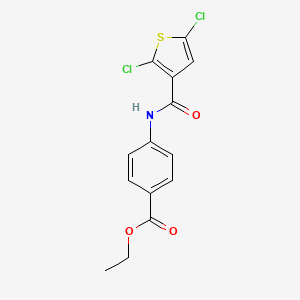

![N-(4-acetylphenyl)-2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2903855.png)